2,2,2-trifluoro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide
Description
Properties
IUPAC Name |
2,2,2-trifluoro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-5-14-7-3-2-6(4-8(7)17-5)15-9(16)10(11,12)13/h2-4H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIQZGVSOUVTHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide typically involves the reaction of 2-methyl-1,3-benzoxazole with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-methyl-1,3-benzoxazole and trifluoroacetic anhydride.
Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, at a temperature range of 0-25°C.
Catalysts and Reagents: A base such as triethylamine or pyridine is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases to form corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.
Major Products
Substitution: Formation of substituted benzoxazole derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development:
- Antimicrobial Activity : Compounds containing benzoxazole derivatives have shown significant antimicrobial properties. Research indicates that derivatives of benzoxazole can act against various bacterial strains and fungi .
- Anticancer Properties : Studies have demonstrated that similar compounds exhibit cytotoxic effects on cancer cell lines, suggesting that 2,2,2-trifluoro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide could be explored for anticancer drug development .
- Neuroprotective Effects : The trifluoromethyl group is known to enhance the bioactivity of compounds targeting neurological disorders. This compound may hold promise for treating neurodegenerative diseases .
Agrochemicals
The unique properties of this compound make it suitable for use in agrochemicals:
- Pesticidal Activity : Fluorinated compounds often exhibit increased potency as pesticides. Research into similar benzoxazole derivatives has shown efficacy against pests and diseases affecting crops .
- Herbicidal Applications : The stability of the trifluoromethyl group could enhance the herbicidal properties of formulations containing this compound.
Materials Science
The incorporation of this compound into polymer matrices could lead to the development of advanced materials:
- Fluorinated Polymers : The trifluoromethyl group can impart desirable properties such as chemical resistance and thermal stability to polymers .
- Nanocomposites : Research into nanocomposites utilizing fluorinated compounds shows potential for applications in electronics and coatings due to their enhanced mechanical properties.
Case Studies
Several studies provide insights into the applications of benzoxazole derivatives and fluorinated compounds:
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzoxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Modifications
Benzothiazole Derivatives
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide ():
- Core : Replaces benzoxazole with benzothiazole (sulfur instead of oxygen in the heterocycle).
- Substituents : Features a 2-methoxyphenylacetyl group and a trifluoromethyl group on the benzothiazole.
- Synthesis : Microwave-assisted reaction (150°C, 5 min) yields 54% after purification .
- Impact : Sulfur’s larger atomic size and lower electronegativity compared to oxygen may alter binding affinity and solubility.
Benzofuran Derivatives
Thiazole Derivatives
Substituent Variations
Trifluoroacetamide Positioning
- 2,2,2-Trifluoro-N-(2-iodophenyl)acetamide (): Lacks a heterocycle but retains the trifluoroacetamide group. Application: Used as an intermediate in bioactive compound synthesis .
Quinoline-Based Analogs
- 2,2,2-Trifluoro-N-(quinolin-8-yl)acetamide (): Core: Quinoline, a larger aromatic system. Impact: Extended conjugation may improve binding to hydrophobic enzyme pockets but reduce solubility .
Functional Group Comparisons
Key Research Findings
- Electronic Effects: The trifluoromethyl group in the target compound enhances electron-withdrawing properties, improving metabolic stability compared to non-fluorinated analogs .
- Heterocycle Influence : Benzoxazole’s oxygen atom provides moderate electronegativity, balancing solubility and aromatic interactions better than benzothiazole (more lipophilic) or benzofuran (more π-electron-rich) .
Biological Activity
2,2,2-Trifluoro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide is a fluorinated derivative of benzoxazole that has garnered interest for its potential biological activities. This compound is characterized by its trifluoromethyl group and the benzoxazole moiety, which contribute to its unique chemical properties. Research has indicated that compounds containing benzoxazole structures often exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methyl-1,3-benzoxazole with trifluoroacetic anhydride in the presence of a base such as triethylamine or pyridine. The reaction is conducted under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Starting Materials : 2-methyl-1,3-benzoxazole and trifluoroacetic anhydride.
- Reaction Conditions : Inert atmosphere (nitrogen or argon), temperature range of 0-25°C.
The mechanism of action for this compound involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances lipophilicity, facilitating penetration through biological membranes. The benzoxazole ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects.
Antimicrobial Activity
Research has shown that derivatives of benzoxazole exhibit significant antimicrobial properties. For instance, studies have reported that some benzoxazole compounds demonstrate selective activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans .
| Compound | MIC (µg/ml) | Activity |
|---|---|---|
| Compound A | 7.81 | Active against C. albicans |
| Compound B | 15.63 | Active against B. subtilis |
| Compound C | 31.25 | Moderate activity |
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies indicate that various benzoxazole derivatives can exert cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). A structure–activity relationship analysis has revealed that modifications to the benzoxazole structure can enhance cytotoxicity against specific cancer types .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 20 | Significant cytotoxicity |
| A549 | 15 | Moderate cytotoxicity |
| HepG2 | 25 | Low cytotoxicity |
Case Studies
- Antimicrobial Screening : A study screened a series of benzoxazole derivatives for their antimicrobial properties against various pathogens. The results indicated that while many compounds had limited activity against Gram-negative bacteria, several showed promising results against Gram-positive strains .
- Cytotoxicity Assays : Another research effort evaluated the cytotoxic effects of benzoxazole derivatives on multiple cancer cell lines. The findings demonstrated that certain modifications to the benzoxazole structure could lead to enhanced selectivity for cancer cells over normal cells .
Q & A
Basic: What experimental design strategies are recommended for optimizing the synthesis of 2,2,2-trifluoro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide?
Answer:
Optimizing multi-step syntheses requires systematic approaches. A factorial design of experiments (DoE) is ideal for identifying critical reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can assess interactions between variables like reaction time (6–12 hrs), temperature (60–100°C), and equivalents of trifluoroacetylating agents. Statistical analysis (ANOVA) of yields and purity metrics helps prioritize conditions. Post-optimization, response surface methodology (RSM) refines conditions for maximum efficiency .
Basic: Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR is critical for confirming trifluoromethyl group incorporation (δ -70 to -75 ppm). ¹H/¹³C NMR resolves benzoxazole ring protons (e.g., aromatic protons at δ 7.2–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm).
- High-Performance Liquid Chromatography (HPLC): Use a C18 column (5 µm, 250 mm × 4.6 mm) with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (>95%).
- Mass Spectrometry (HRMS): Confirm molecular weight ([M+H]⁺ expected at m/z 288.06) .
Intermediate: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variations in kinase inhibition assays) often arise from:
- Assay Conditions: Differences in buffer pH, ATP concentrations, or cell lines (e.g., HEK293 vs. HeLa). Standardize protocols using guidelines like FDA Bioanalytical Method Validation .
- Compound Stability: Assess degradation under assay conditions via LC-MS. For example, hydrolytic cleavage of the acetamide group in aqueous buffers may reduce efficacy.
- Off-Target Effects: Perform counter-screening against related targets (e.g., kinase panels) and validate via siRNA knockdown .
Intermediate: What computational tools are suitable for predicting the reactivity of the trifluoroacetamide group in novel derivatives?
Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites on the benzoxazole ring. B3LYP/6-311+G(d,p) basis sets predict reaction pathways for derivatization (e.g., SNAr at C-6).
- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (DMF, DMSO) to model reaction kinetics.
- ICReDD Workflow: Combine quantum chemistry (Gaussian), cheminformatics (RDKit), and experimental data to prioritize derivatives with enhanced binding to target proteins (e.g., COX-2) .
Advanced: How can researchers design experiments to elucidate the metabolic stability of this compound in hepatic microsomes?
Answer:
- In Vitro Microsomal Assay: Incubate compound (1–10 µM) with human liver microsomes (HLM, 0.5 mg/mL) and NADPH (1 mM) at 37°C. Sample at 0, 15, 30, 60 mins.
- LC-MS/MS Quantification: Use a triple quadrupole MS in MRM mode (transition m/z 288→270 for parent ion). Calculate intrinsic clearance (CLint) using the in vitro t₁/₂ method.
- Metabolite Identification: Employ UPLC-QTOF-MS with MSE data acquisition to detect phase I/II metabolites (e.g., hydroxylation at C-4 of benzoxazole) .
Advanced: What strategies mitigate batch-to-batch variability during scale-up synthesis?
Answer:
- Process Analytical Technology (PAT): Implement inline FTIR to monitor intermediate formation (e.g., benzoxazole cyclization).
- Quality by Design (QbD): Define a design space for critical quality attributes (CQAs) like particle size (laser diffraction) and polymorphic form (PXRD).
- Reactor Design: Use continuous-flow reactors with residence time distribution (RTD) modeling to minimize side reactions (e.g., over-acylation) .
Advanced: How do structural modifications to the benzoxazole ring affect binding affinity in target proteins?
Answer:
- SAR Studies: Synthesize analogs with substituents at C-5 (e.g., -Cl, -OCH₃) and evaluate via surface plasmon resonance (SPR). For example, a methoxy group at C-5 increases hydrophobic interactions with kinase ATP pockets (ΔΔG = -2.3 kcal/mol).
- Co-crystallization: Resolve X-ray structures of the compound bound to the target (e.g., EGFR T790M mutant). Identify hydrogen bonds between the acetamide carbonyl and Lys721.
- Free Energy Perturbation (FEP): Predict binding affinity changes (ΔΔG) for virtual analogs using Schrödinger’s FEP+ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
